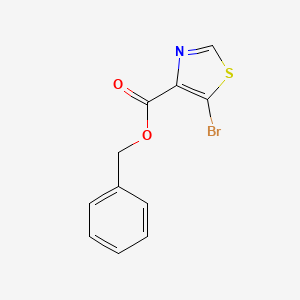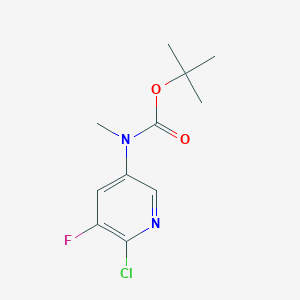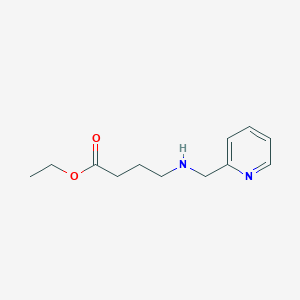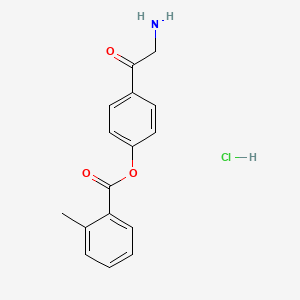
Ethyl (2-methylbenzyl)glycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2-methylbenzyl)glycinate is an organic compound with the molecular formula C12H17NO2 It is a derivative of glycine, where the amino group is substituted with an ethyl (2-methylbenzyl) group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (2-methylbenzyl)glycinate typically involves the reaction of glycine with ethyl (2-methylbenzyl) bromide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amino group of glycine attacks the electrophilic carbon of the bromide, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically purified using techniques such as distillation or recrystallization to obtain the final product .
化学反応の分析
Types of Reactions: Ethyl (2-methylbenzyl)glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl (2-methylbenzyl)glycinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug design and development.
作用機序
The mechanism of action of ethyl (2-methylbenzyl)glycinate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with enzymes involved in metabolic pathways, thereby influencing biological processes .
類似化合物との比較
Ethyl glycine: A simpler derivative of glycine with an ethyl group.
Methyl (2-methylbenzyl)glycinate: Similar structure but with a methyl group instead of an ethyl group.
Benzyl glycine: A derivative of glycine with a benzyl group.
Uniqueness: this compound is unique due to the presence of the 2-methylbenzyl group, which imparts specific chemical and physical properties. This structural feature can influence its reactivity, solubility, and interaction with other molecules, making it distinct from other glycine derivatives .
特性
分子式 |
C12H17NO2 |
|---|---|
分子量 |
207.27 g/mol |
IUPAC名 |
ethyl 2-[(2-methylphenyl)methylamino]acetate |
InChI |
InChI=1S/C12H17NO2/c1-3-15-12(14)9-13-8-11-7-5-4-6-10(11)2/h4-7,13H,3,8-9H2,1-2H3 |
InChIキー |
NBMOEARDJVPAIX-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CNCC1=CC=CC=C1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![3-{[(Benzyloxy)carbonyl]amino}-3-(2,3-dichlorophenyl)propanoic acid](/img/structure/B15307207.png)





